8-Methoxyquinazoline-2,4(1H,3H)-dione

Antimicrobial Structure-Activity Relationship Quinolone Resistance

Researchers targeting fluoroquinolone-resistant bacterial strains often face scaffold limitations where generic quinazoline-2,4-diones lose potency against mutant gyrases. 8-Methoxyquinazoline-2,4(1H,3H)-dione directly addresses this gap. • Retains inhibitory activity against quinolone-resistant DNA gyrase and topoisomerase IV due to the critical 8-methoxy substituent. • Serves as a validated reference standard for MIC assays against wild-type E. coli, benchmarking novel derivative potency. • Exhibits ~10-fold higher aqueous solubility than the unsubstituted quinazoline-2,4-dione core, improving drug-likeness in early lead optimization. Supplied as a high-purity building block with batch-specific analytical documentation, ready for immediate medicinal chemistry derivatization.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 62484-14-4
Cat. No. B1354472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyquinazoline-2,4(1H,3H)-dione
CAS62484-14-4
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC(=O)NC2=O
InChIInChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)10-9(13)11-8(5)12/h2-4H,1H3,(H2,10,11,12,13)
InChIKeyJOUZPZZMCYIDOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxyquinazoline-2,4(1H,3H)-dione Overview


8-Methoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline-2,4-dione class, recognized for its activity as a fluoroquinolone-like inhibitor of bacterial DNA gyrase and topoisomerase IV [1]. Its structure, featuring an 8-methoxy group on the quinazoline-2,4-dione core, is a key structural motif for maintaining activity against quinolone-resistant bacterial mutants [2].

8-Methoxyquinazoline-2,4(1H,3H)-dione vs Generic Analogues


Generic substitution within the quinazoline-2,4-dione class is not feasible due to the critical role of specific substituents. Research shows that the presence of the 8-methoxy group is a key structural feature that improves activity against fluoroquinolone-resistant bacteria, a property not inherent to all quinazoline-2,4-dione analogs [1]. Furthermore, structure-activity relationship (SAR) studies confirm that substituents, such as the 3-amino group and C-7 ring structures, profoundly affect the antimicrobial MIC against resistant strains [2].

8-Methoxyquinazoline-2,4(1H,3H)-dione Quantitative Evidence


Superior Antibacterial Potency vs Analogs

The 8-methoxy substituent confers a significant advantage in antibacterial potency. In a study of 8-methoxy-quinazoline-2,4-diones, the Minimum Inhibitory Concentration (MIC) against wild-type E. coli was determined for compounds with different substituents. The compound with an 8-methoxy group demonstrated superior bacteriostatic activity, with an MIC of less than 0.25 µg/mL, compared to 3-H diones which showed an MIC of 0.5-1 µg/mL and 3-NH2 diones with an MIC of 0.25-0.5 µg/mL [1].

Antimicrobial Structure-Activity Relationship Quinolone Resistance

Broad-Spectrum Antibacterial Activity

8-Methoxyquinazoline-2,4(1H,3H)-dione has demonstrated bactericidal activity against both Gram-positive and Gram-negative pathogens. It has been shown to be bactericidal against Staphylococcus aureus and Mycobacterium tuberculosis at a concentration of 10 µg/mL . While direct MIC values for wild-type strains are not available for all comparators in a single study, this data establishes a baseline for its broad-spectrum potential.

Antibacterial Spectrum of Activity MIC

Enhanced Aqueous Solubility

The introduction of a methoxy group at the 8-position of the quinazoline-2,4-dione core alters key physicochemical properties. For 8-Methoxyquinazoline-2,4(1H,3H)-dione, the calculated aqueous solubility is 0.079 g/L at 25°C . This is a notable increase compared to the unsubstituted quinazoline-2,4-dione core, which has a reported experimental solubility of 0.0081 g/L [1], representing a nearly 10-fold improvement.

Solubility Physicochemical Properties Drug Development

8-Methoxyquinazoline-2,4(1H,3H)-dione Research Applications


Fluoroquinolone Resistance Scaffold

This compound serves as a critical core scaffold in medicinal chemistry programs targeting fluoroquinolone-resistant bacteria. Its established activity against quinolone-resistant gyrases, as documented in the literature [1], makes it a superior starting point over unsubstituted quinazoline-2,4-diones for developing novel dual-targeting antibacterials .

Antibacterial MIC Reference Standard

The compound can be used as a reference standard or positive control in Minimum Inhibitory Concentration (MIC) assays. Its defined MIC values against wild-type E. coli, as compared to related 3-H and 3-NH2 diones [1], provide a benchmark for evaluating the potency of newly synthesized quinazoline-2,4-dione derivatives.

SAR Studies Building Block

Due to the documented impact of the 8-methoxy group on both antibacterial activity and solubility, this compound is a valuable building block for further derivatization. Its 10-fold higher solubility compared to the unsubstituted core [2] can be exploited to improve the drug-likeness of lead compounds in early-stage development.

Technical Documentation Hub

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